2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-6-3-12(4-6)5-7(13)11-8-10-1-2-14-8/h1-2,6H,3-5,9H2,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRCEGZADDUZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=NC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C₈H₁₂N₄OS
- Molecular Weight : 212.27 g/mol
- CAS Number : 1494161-44-2
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with azetidine-based amines. The process often requires specific conditions such as controlled temperature and the use of solvents like dioxane for optimal yields. For instance, a related synthesis reported yields between 48% to 59% for various thiazole derivatives combined with azetidinone structures .
Antimicrobial Properties
Research indicates that compounds containing both azetidine and thiazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotics. For example, derivatives similar to this compound have shown activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. In cellular assays, it has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The thiazole ring is often implicated in enhancing the compound's ability to interact with cellular targets involved in cancer progression .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or protein function within microbial cells or cancer cells due to its structural features that allow for binding to essential biomolecules .
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Properties :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₄OS |
| Molecular Weight | 212.27 g/mol |
| CAS Number | 1494161-44-2 |
| Antimicrobial Activity | Yes |
| Anticancer Activity | Yes |
| Mechanism of Action | Potentially nucleic acid/protein interaction |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Thiazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the azetidine structure may enhance the efficacy of 2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide against various pathogens. Research indicates that azetidinones exhibit significant antibacterial and antifungal activities, making this compound a candidate for further investigation in this area .
-
Anticancer Potential :
- Preliminary studies suggest that compounds containing thiazole and azetidine frameworks may possess anticancer properties. For instance, similar derivatives have shown inhibitory effects on cancer cell proliferation in vitro. The specific mechanisms of action and efficacy in vivo remain subjects for future research .
-
Anti-inflammatory Properties :
- Compounds with thiazole and azetidine structures have been reported to exhibit anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. Further exploration of this compound's potential in treating inflammatory diseases is warranted .
Pharmacological Studies
- Enzyme Inhibition :
- Neuroprotective Effects :
Comparison with Similar Compounds
Modifications on the Thiazole Ring
- N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) (): This derivative replaces the azetidine group with a halogenated aryl substituent (3-chloro-4-fluorophenyl), increasing molecular weight (C₁₁H₈ClFN₂OS, MW: 282.71 g/mol) and hydrophobicity (XLogP ≈ 2.5).
- Compound 6a (): N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide incorporates a phenolic group, introducing hydrogen-bonding and antioxidant properties relevant to COX/LOX inhibition .
Modifications on the Acetamide Nitrogen
- 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide (): The diphenyl group increases steric bulk and aromatic interactions, with a molecular weight of 318.39 g/mol. Crystal structure analysis reveals intermolecular N–H···N hydrogen bonds and π–π stacking, stabilizing dimer formation .
- SirReal2 (): This SIRT2 inhibitor features a pyrimidinylsulfanyl group and a naphthalenylmethyl-substituted thiazole (C₂₂H₂₀N₄OS₂, MW: 436.55 g/mol). The extended aromatic system enhances binding to sirtuin enzymes .
Unique Azetidine-Containing Derivatives
Physicochemical and Crystallographic Properties
- The target compound’s lower molecular weight and XLogP suggest better aqueous solubility than bulkier analogs like SirReal2 .
Preparation Methods
General Synthetic Strategy
The preparation generally involves the following key steps:
- Synthesis of the 1,3-thiazol-2-yl acetamide core : Starting from commercially available precursors such as acetophenone derivatives, the thiazole ring is constructed via bromination and thiourea-mediated cyclization.
- Functionalization of the thiazole ring : Introduction of substituents at the 4- and 5-positions of the thiazole ring is achieved by acetylation, halogenation, or palladium-catalyzed coupling reactions.
- Coupling with azetidine moiety : The 3-aminoazetidine fragment is introduced through nucleophilic substitution or amide bond formation, often involving protected intermediates to control reactivity.
- Deprotection and purification : Final steps include removal of protecting groups and purification by chromatography to yield the target compound.
This approach is supported by the synthesis of related thiazole derivatives described in recent studies, which provide a framework adaptable for the preparation of 2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide.
Detailed Synthetic Route Example
A representative synthetic route adapted from the literature for related thiazolyl acetamides involves:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of acetophenone derivative | Phenyltrimethylammonium tribromide, THF, room temperature | Formation of α-bromoacetophenone intermediate |
| 2 | Cyclization with thiourea | Ethanol, 65–75 °C | Formation of 2-aminothiazole ring |
| 3 | Acetylation | Acetic anhydride, pyridine, 60 °C | Acetylated thiazole intermediate |
| 4 | Functionalization at 5-position | Formaldehyde, acetic anhydride, acetic acid, microwave irradiation at 170 °C | Introduction of methylpyrrolidine substituent |
| 5 | Coupling with azetidine derivative | (2R)-2-methylpyrrolidine, N,N-diisopropylethylamine, N-methylpyrrolidone, 100 °C | Formation of azetidine-thiazole amide linkage |
| 6 | Purification | Silica gel chromatography (hexane-ethyl acetate) | Isolation of pure target compound |
This sequence highlights the use of microwave irradiation to accelerate the functionalization step and the use of amine bases to facilitate coupling reactions.
Alternative Preparation Approaches
Other methods focus on protecting group strategies and mild reaction conditions to improve yield and purity, such as:
- Amino protection and activation : Protecting the amino group of glycine methyl ester hydrochloride with tert-butyl dicarbonate under alkaline catalysis, followed by conversion to amides under controlled pressure and temperature conditions. This method provides stable intermediates for subsequent coupling steps.
- Palladium-catalyzed coupling : Introduction of piperazine or azetidine moieties via palladium-catalyzed cross-coupling reactions, which allow for selective substitution on the thiazole ring and facilitate the synthesis of analogues with varied pharmacological profiles.
Research Findings and Optimization
- Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields in the functionalization of the thiazole ring.
- Intramolecular interactions such as sulfur–nitrogen nonbonding interactions in the thiazole moiety stabilize conformations essential for biological activity, influencing the design of synthetic routes to maintain these features.
- Purification techniques like silica gel chromatography using hexane-ethyl acetate mixtures are standard for isolating high-purity products.
- Reaction conditions such as temperature (room temperature to 170 °C), solvent choice (THF, ethanol, N-methylpyrrolidone), and base selection (N,N-diisopropylethylamine) are critical parameters optimized to maximize yield and purity.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Phenyltrimethylammonium tribromide, THF | Room temp | 1-2 h | High | Clean α-bromo intermediate |
| Cyclization | Thiourea, EtOH | 65–75 °C | 4-6 h | Moderate to high | Formation of thiazole ring |
| Acetylation | Acetic anhydride, pyridine | 60 °C | 1-2 h | High | Protecting amine group |
| Functionalization | Formaldehyde, Ac2O, AcOH, microwave | 170 °C | 30 min | Moderate | Accelerated reaction |
| Coupling | (2R)-2-methylpyrrolidine, DIPEA, NMP | 100 °C | 30 min | Moderate to high | Formation of amide bond |
| Purification | Silica gel chromatography | Ambient | - | - | Hexane-ethyl acetate eluent |
Q & A
Q. Table 1: Comparative Synthetic Yields Under Different Conditions
| Condition | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| EDC·HCl, 273 K | DCM | TEA | 65 | 98.5 | |
| Microwave, 100°C | DMF | None | 78 | 97.2 |
Q. Table 2: Key Hydrogen-Bonding Interactions in Crystal Structures
| Donor–Acceptor | Distance (Å) | Angle (°) | Role in Packing | Reference |
|---|---|---|---|---|
| N1–H1N1⋯N26 | 2.85 | 168 | R₂²(8) dimer formation | |
| C6–H6⋯O3 | 3.22 | 145 | Ribbon stabilization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
